molecular formula C6H5BrClF3N2 B2752890 4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole CAS No. 2241139-98-8

4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole

Cat. No. B2752890
CAS RN: 2241139-98-8
M. Wt: 277.47
InChI Key: DCFRAYGQJUQGOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is known for its unique properties and has been used in a variety of research applications. In

Scientific Research Applications

Synthesis and Catalytic Applications

The compound 4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole has been explored as a precursor in the synthesis of complex palladium(II) complexes, demonstrating potential in catalyzing Suzuki-Miyaura coupling reactions. These complexes have shown efficiencies of up to 96% yield within 2 hours, indicating their effectiveness as pre-catalysts. Furthermore, the formation of nano-particles composed of palladium and sulfur or selenium during these reactions suggests an important role in catalysis, highlighting the compound's utility in nanoparticle synthesis and catalytic processes (Sharma et al., 2013).

Structural and Tautomeric Insights

Studies on 4-bromo substituted 1H-pyrazoles, including derivatives similar to 4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole, have provided insights into their structural and tautomeric behavior. The research has utilized multinuclear magnetic resonance spectroscopy and X-ray crystallography to explore the tautomerism in both solid states and in solution, offering valuable information on the electronic and structural properties of these compounds (Trofimenko et al., 2007).

Chemical Synthesis of Functionalized Pyrazoles

In the realm of organic synthesis, 4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole serves as a versatile starting material for the preparation of various functionalized pyrazoles. These compounds are pivotal in medicinal chemistry due to their potential biological activities. For example, the development of copper-catalyzed cycloaddition methodologies has enabled the efficient synthesis of 4-trifluoromethyl pyrazoles, showcasing the compound's significance in constructing pyrazole frameworks with excellent regioselectivity and yields (Lu et al., 2019).

Advanced Material Development

Moreover, the study and development of halogenated pyrazoles, including 4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole, have facilitated the synthesis of advanced materials. Research into the structure and photoluminescence of silver(I) trinuclear halopyrazolato complexes has revealed the potential of these compounds in designing emissive materials for optoelectronic applications. The findings suggest that the electronic nature of the halogen substituents significantly impacts the photoluminescence properties, offering a pathway to tailor material properties for specific applications (Morishima et al., 2014).

properties

IUPAC Name

4-bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClF3N2/c7-4-2-13(3-6(9,10)11)12-5(4)1-8/h2H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFRAYGQJUQGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)CCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole

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